
Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both piperidine and pyrazole moieties These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with pyrazole carboxylates under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated batch reactors are employed to produce large quantities while maintaining quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted pyrazole or piperidine compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug candidates targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Piperidine Derivatives: Compounds like piperidine-4-carboxylate share structural similarities and exhibit comparable reactivity.
Pyrazole Derivatives: Pyrazole-4-carboxylate derivatives also show similar chemical behavior and applications.
Uniqueness: Methyl 1-(piperidin-4-YL)-1H-pyrazole-4-carboxylate is unique due to its combined piperidine and pyrazole structures, offering a versatile scaffold for drug design. Its dual functionality allows for diverse chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 1-piperidin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13(7-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChI-Schlüssel |
ICPCJOWSTVIMQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN(N=C1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


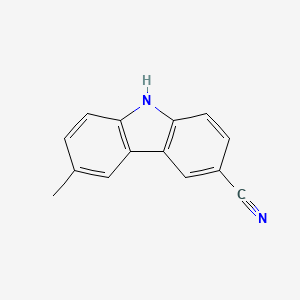
![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
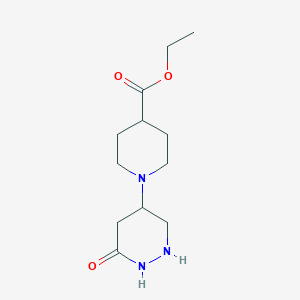

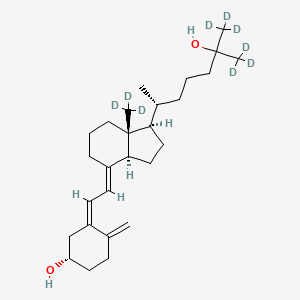

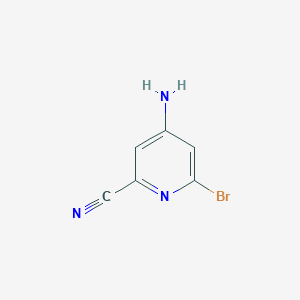

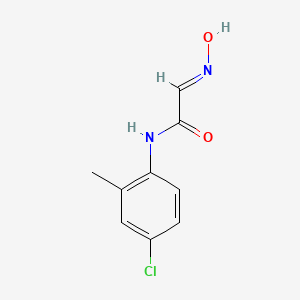
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
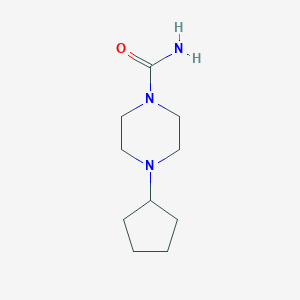
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
